molecular formula C8H10O3S B12068881 Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

Cat. No.: B12068881
M. Wt: 186.23 g/mol
InChI Key: QWRJIWQGMKZMLQ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by a hydroxyl group at position 3, an ethyl substituent at position 5, and a methyl ester moiety at position 2. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4,9H,3H2,1-2H3

InChI Key

QWRJIWQGMKZMLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives, such as 3-hydroxythiophene.

    Esterification: The carboxylate ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The hydroxyl group at the 3-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (): Features a benzo[b]thiophene core with multiple acetoxy groups and a phenyl substituent.

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (): Contains an amino group and methoxymethyl substituent.

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): A dicarboxylate with acetamido and methyl groups.

Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (): Includes reactive chlorosulfonyl and chloro groups.

Table 1: Comparative Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key IR Peaks (cm⁻¹)
Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate C₉H₁₂O₃S 200.25 -OH, -COOCH₃, -C₂H₅ Not reported Not reported
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate C₂₄H₂₀O₈S 468.47 -OAc (×3), -Ph, -COOCH₂CH₃ 174–178 1774 (C=O), 1721 (ester)
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate C₈H₁₁NO₃S 201.24 -NH₂, -CH₂OCH₃, -COOCH₃ Not reported Not reported
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 299.34 -NHAc, -CH₃, -COOCH₂CH₃ (×2) Not reported Not reported
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₅Cl₂O₄S₂ 299.15 -Cl, -SO₂Cl, -COOCH₃ Not reported Not reported

Physicochemical Properties

  • This may improve solubility in polar solvents and influence crystal packing .
  • Melting Points : Bulky substituents (e.g., triacetoxy and phenyl groups in ) correlate with higher melting points (174–178°C), whereas smaller substituents (e.g., methoxymethyl in ) likely reduce melting points.
  • Reactivity: The chlorosulfonyl group in increases electrophilicity, enabling nucleophilic substitution reactions, whereas acetamido () and amino () groups may participate in condensation or coupling reactions.

Spectroscopic Characterization

  • IR Spectroscopy : Ester carbonyl peaks (1720–1775 cm⁻¹) are consistent across analogs (e.g., 1721 cm⁻¹ in ). Hydroxyl groups would show broad O-H stretches (~3200–3600 cm⁻¹) .
  • NMR : Methyl and ethyl groups in similar compounds (e.g., δH 1.11–4.14 ppm in ) align with expected chemical shifts for aliphatic protons. Aromatic protons in benzo[b]thiophene derivatives resonate at δH 7.25–7.45 ppm .

Biological Activity

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₉H₁₀O₃S
  • Molecular Weight : Approximately 186.24 g/mol
  • Physical Appearance : White to light yellow crystalline powder
  • Melting Point : 38 to 43 °C
  • Solubility : Limited solubility in water; more soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, a common pathogen associated with skin infections and other serious diseases. The compound demonstrated a minimum inhibitory concentration (MIC) indicating strong antibacterial properties, which could be beneficial in developing new antibiotics to combat resistant strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating inflammatory diseases. The modulation of pathways such as NF-kB and MAPK has been observed, which are critical in the inflammatory response.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities and receptor interactions, influencing biochemical pathways related to inflammation and microbial resistance.

Interaction Studies

Studies have focused on the compound's binding affinity with specific enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. For instance, docking studies have suggested potential interactions with cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development into therapeutic agents.
  • Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions.

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